Product packaging for Cyclohexylhydrazine hydrochloride(Cat. No.:CAS No. 24214-73-1)

Cyclohexylhydrazine hydrochloride

Cat. No.: B3024910
CAS No.: 24214-73-1
M. Wt: 150.65 g/mol
InChI Key: JZRHODNPRNTXKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Historical Context and Evolution of Hydrazine (B178648) Chemistry with Specific Emphasis on Cyclohexylhydrazine (B1595531) Derivatives

The journey of hydrazine chemistry began in 1875 when Emil Fischer synthesized phenylhydrazine (B124118). hydrazine.com This discovery of a compound with a nitrogen-nitrogen single bond opened up a new field of chemical exploration. hydrazine.com Shortly after, in 1887, Theodor Curtius successfully synthesized hydrazine sulfate. wikipedia.org However, it was not until 1895 that pure anhydrous hydrazine was prepared by the Dutch chemist Lobry de Bruyn. wikipedia.org

The early 20th century saw the development of the Raschig process in 1907, which allowed for the industrial-scale production of hydrazine by oxidizing ammonia (B1221849) with sodium hypochlorite. hydrazine.comwikipedia.org This development was crucial for the expanded use of hydrazine and its derivatives. hydrazine.com While the initial focus was on the parent compound, hydrazine, the synthesis and utility of its organic derivatives, including aryl and alkyl hydrazines, soon gained traction. acs.org These derivatives were often more stable and easier to handle than hydrazine itself. acs.org

The synthesis of specific cyclohexylhydrazine derivatives and their hydrochloride salts is a more recent development within the broader history of hydrazine chemistry. Their emergence is tied to the need for specific building blocks in the synthesis of complex organic molecules, particularly in the pharmaceutical and agrochemical industries.

Significance of Cyclohexylhydrazine Hydrochloride in Contemporary Organic Synthesis and Medicinal Chemistry

This compound serves as a valuable reagent and intermediate in modern organic synthesis. One of its notable applications is in the Fischer indole (B1671886) synthesis, a classic method for preparing indoles. While phenylhydrazine is the traditional reagent, substituted hydrazines like cyclohexylhydrazine allow for the synthesis of more complex and functionally diverse indole structures.

In medicinal chemistry, hydrazine derivatives are integral to the synthesis of a wide array of heterocyclic compounds, which form the backbone of many pharmaceuticals. This compound can be a precursor to various biologically active molecules. For instance, hydrazine compounds are used in the synthesis of pyrazole (B372694) and triazole derivatives, which are known to exhibit a range of pharmacological activities. The hydrochloride salt form of cyclohexylhydrazine is particularly useful as it improves the compound's stability and solubility, which is advantageous for its application in medicinal chemistry. lookchem.com

A significant application of related hydrazine compounds, such as cyclopropylhydrazine (B1591821) hydrochloride, is in the synthesis of pyrazole compounds used in agrochemicals. google.com This highlights the broader importance of cyclic hydrazine derivatives in creating molecules with specific biological functions.

Scope and Objectives of the Research Investigation

This article aims to provide a focused and detailed overview of this compound. The primary objectives are to:

Elucidate the historical development of hydrazine chemistry leading to the study of cyclohexylhydrazine derivatives.

Detail the established and potential applications of this compound in organic synthesis and medicinal chemistry.

Present key physicochemical properties and research findings in a clear and accessible format.

Discuss the relevant theoretical principles of organic chemistry that explain the reactivity and utility of this compound.

The investigation will be confined to the chemical properties and applications of this compound, drawing from established scientific literature.

Overview of Relevant Theoretical Frameworks in Organic Chemistry

The chemical behavior of this compound is governed by fundamental principles of organic chemistry. The presence of the hydrazine moiety (-NHNH2) is central to its reactivity. The lone pairs of electrons on the nitrogen atoms make it a nucleophile and a base.

The Fischer indole synthesis, a key reaction involving hydrazine derivatives, proceeds through a researchgate.netresearchgate.net-sigmatropic rearrangement, a type of pericyclic reaction. The mechanism involves the acid-catalyzed reaction of a hydrazine with a ketone or aldehyde to form a hydrazone, which then rearranges to form the indole ring system.

Furthermore, the reactions of this compound can be understood through the principles of acid-base chemistry. As the hydrochloride salt, the hydrazine group is protonated, making it less nucleophilic. The free base can be liberated by treatment with a stronger base, allowing it to participate in nucleophilic substitution and addition reactions. The stereochemistry of the cyclohexyl ring can also influence the outcome of reactions, a concept explained by conformational analysis.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C6H15ClN2 nih.govsigmaaldrich.com
Molecular Weight 150.65 g/mol sigmaaldrich.comsigmaaldrich.com
CAS Number 24214-73-1 sigmaaldrich.comsigmaaldrich.com
Melting Point 110-114 °C sigmaaldrich.comsigmaaldrich.comtcichemicals.com
Appearance White to almost white powder or crystal tcichemicals.com
Purity >98.0% tcichemicals.com

Interactive Data Table: Research Findings on Related Hydrazine Derivatives

CompoundApplication/FindingReference
Phenylhydrazine hydrochlorideUsed in the Fischer indole synthesis to produce unsubstituted carbazole (B46965) from cyclohexanone (B45756). rsc.org
o-Tolylhydrazine hydrochlorideReacts with cyclohexanone to form 3-methyl-carbazole. rsc.org
2-Ethyl phenyl hydrazine HClA key intermediate in the synthesis of 7-Ethyltryptophol. environmentclearance.nic.in
Cyclopropylhydrazine hydrochlorideAn important intermediate for synthesizing pyrazole compounds in agrochemicals. google.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H15ClN2 B3024910 Cyclohexylhydrazine hydrochloride CAS No. 24214-73-1

Properties

IUPAC Name

cyclohexylhydrazine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2.ClH/c7-8-6-4-2-1-3-5-6;/h6,8H,1-5,7H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JZRHODNPRNTXKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)NN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H15ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20947029
Record name Cyclohexylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

150.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

30929-57-8, 24214-73-1
Record name Hydrazine, cyclohexyl-, hydrochloride (1:?)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=30929-57-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Hydrazine, cyclohexyl-, hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030929578
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cyclohexylhydrazine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20947029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Cyclohexylhydrazine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Advanced Synthetic Methodologies for Cyclohexylhydrazine Hydrochloride

Direct Synthesis Approaches and Optimization Studies

Direct synthesis methods aim to construct the cyclohexylhydrazine (B1595531) moiety in a minimal number of steps, often through the formation of the nitrogen-nitrogen bond on a pre-existing cyclohexane (B81311) ring.

The direct amination of cyclohexylamine (B46788) presents a straightforward conceptual approach to cyclohexylhydrazine. This method involves the reaction of cyclohexylamine with a chloramine (B81541) derivative. The core of this reaction is the formation of a new nitrogen-nitrogen bond. The process typically requires careful control of reaction conditions to minimize side reactions, such as the formation of di- and tri-substituted hydrazines. Optimization studies often focus on the nature of the chlorinating agent, the solvent system, and the reaction temperature to maximize the yield of the desired monosubstituted hydrazine (B178648).

The reduction of azo compounds is a well-established method for the synthesis of hydrazines. organic-chemistry.orgresearchgate.net In this context, a cyclohexyl azo or azoxy compound serves as the precursor. Various reducing agents can be employed, with hydrazine hydrate (B1144303) being a common choice, sometimes in the presence of a catalyst. researchgate.netdergipark.org.trmdpi.com The reaction involves the cleavage of the N=N double bond in azo compounds or the reduction of the azoxy group, followed by protonation to yield the corresponding hydrazine. organic-chemistry.org The choice of reducing system is critical and can influence the reaction's efficiency and selectivity. For instance, systems like iron/calcium chloride have been shown to be effective for the reductive cleavage of azo compounds. organic-chemistry.org Visible-light-promoted methods have also been developed for the reduction of azobenzenes to hydrazobenzenes. organic-chemistry.org

Precursor TypeReducing SystemKey Features
Azo CompoundHydrazine HydrateCan be used with or without a catalyst. researchgate.netdergipark.org.tr
Azo CompoundFe/CaCl2Enables catalytic transfer hydrogenation. organic-chemistry.org
AzobenzeneVisible Light/B2pin2Proceeds via a radical pathway in methanol. organic-chemistry.org
AzobenzeneSodium DithioniteEffective in aqueous solution for many substrates. organic-chemistry.org

This table summarizes various reduction methods for azo compounds to produce hydrazines.

One-pot syntheses offer significant advantages in terms of operational simplicity and resource efficiency by combining multiple reaction steps in a single reactor without isolating intermediates. rsc.orgrsc.orgresearchgate.netresearchgate.net For instance, a one-pot synthesis of carbazoles from cyclohexanones and arylhydrazine hydrochlorides has been developed, which proceeds through a sequence of condensation, cyclization, and dehydrogenation. rsc.orgrsc.org While this specific example does not directly yield cyclohexylhydrazine, the principles of one-pot reactions involving hydrazine derivatives are relevant. Mechanistic elucidation of such reactions is crucial for optimization and involves identifying the key intermediates and transition states, often through a combination of experimental studies and computational modeling.

Catalysis plays a pivotal role in modern organic synthesis, and the preparation of hydrazines is no exception. Catalytic routes to cyclohexylhydrazine can offer higher efficiency and selectivity under milder conditions. For instance, the hydrogenation of aniline (B41778) to cyclohexylamine, a precursor for some synthetic routes, utilizes cobalt- or nickel-based catalysts. wikipedia.org In the context of hydrazine synthesis, research into catalytic methods often focuses on the development of novel catalysts and the design of ligands that can control the reactivity and selectivity of the metal center. For example, bidentate Ru(II)-NC complexes have been used to catalyze the transfer hydrogenation of azoarenes to hydrazoarenes. organic-chemistry.org The design of the ligand sphere around the metal is critical for achieving high yields and preventing side reactions.

Indirect Synthesis and Derivatization Routes

Indirect methods involve the synthesis of a protected or derivatized hydrazine precursor, which is then converted to cyclohexylhydrazine hydrochloride in a subsequent step.

A versatile indirect route involves the use of N-protected hydroxylamine (B1172632) derivatives, such as N-Boc-O-tosyl hydroxylamine. This approach allows for the controlled introduction of the hydrazine functionality. A similar methodology has been described for the preparation of cyclopropylhydrazine (B1591821) hydrochloride, where cyclopropylamine (B47189) reacts with N-Boc-O-tosyl hydroxylamine or its analogues. google.com This reaction forms an N-Boc protected hydrazine intermediate. The Boc (tert-butoxycarbonyl) protecting group can then be cleanly removed under acidic conditions, typically using an aqueous solution of hydrogen chloride, to yield the desired hydrazine hydrochloride. google.com This method is valued for its mild reaction conditions and suitability for industrial-scale production. google.com The use of N,N'-di-tert-butoxycarbonylhydroxylamine ((Boc)2NOH) has also been reported for the synthesis of alkoxyamine hydrochloride derivatives from alkyl bromides, offering a rapid and high-yield alternative to traditional methods. nih.gov

ReagentSubstrateKey Transformation
N-Boc-O-tosyl hydroxylamineCyclopropylamineFormation of N-Boc-cyclopropylhydrazine intermediate. google.com
(Boc)2NOHAlkyl BromideRapid synthesis of alkoxyamine hydrochlorides. nih.gov

This table highlights the use of Boc-protected hydroxylamine derivatives in hydrazine synthesis.

Green Chemistry Principles Applied to this compound Synthesis

The application of green chemistry principles to the synthesis of this compound is crucial for developing environmentally benign and economically viable production methods. mun.ca Green chemistry focuses on the design of chemical products and processes that reduce or eliminate the use and generation of hazardous substances. nih.gov

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.com A high atom economy indicates that most of the atoms from the reactants are incorporated into the final product, minimizing waste. primescholars.com In the synthesis of this compound, addition reactions are generally preferred over substitution or elimination reactions, as they tend to have higher atom economies.

For example, the de-protection of N-Boc-N'-cyclohexylhydrazine with HCl has a reasonable atom economy, as the by-products are carbon dioxide and isobutylene, which are volatile and easily removed. However, the initial introduction of the Boc group has a lower atom economy. Therefore, developing synthetic routes that avoid protecting groups altogether would be a significant advancement in terms of atom economy.

Table 1: Atom Economy of a Hypothetical Synthesis Step

ReactantMolecular Weight ( g/mol )ProductMolecular Weight ( g/mol )% Atom Economy
Reactant A100Desired Product15075%
Reactant B50By-product50
Total 150 Total 200

This is a hypothetical example to illustrate the concept of atom economy.

The development of sustainable synthetic protocols for this compound involves a holistic approach, considering all aspects of the synthesis from starting materials to final product purification. This includes the use of renewable feedstocks, catalytic reagents instead of stoichiometric ones, and energy-efficient reaction conditions. mun.canih.gov

One area of development is the use of catalytic hydrogenation of suitable precursors, which can be a highly efficient and clean method. Another approach is the exploration of one-pot syntheses, where multiple reaction steps are carried out in the same reaction vessel, which can reduce the need for purification of intermediates and minimize solvent use. rsc.org For instance, the synthesis of carbazoles from cyclohexanones and aryl hydrazine hydrochlorides has been achieved in a one-pot reaction, showcasing a move towards more efficient and sustainable processes. rsc.org

Process Scale-Up and Industrial Feasibility Studies

The transition of a synthetic route for this compound from the laboratory to an industrial scale presents several challenges and requires careful consideration of various factors to ensure its feasibility. nankai.edu.cn A scalable process must be safe, cost-effective, and environmentally acceptable. nankai.edu.cn

One of the primary concerns in scaling up is heat management. Exothermic reactions that are easily controlled in small-scale laboratory flasks can become difficult to manage in large industrial reactors. Therefore, detailed calorimetric studies are necessary to understand the thermal profile of the reaction and to design appropriate cooling systems.

Another critical aspect is the choice of equipment. The materials of construction for reactors, distillation columns, and other equipment must be compatible with the reactants, intermediates, and products to avoid corrosion and contamination.

Furthermore, the isolation and purification of the final product must be efficient and scalable. Methods that are convenient in the lab, such as column chromatography, are often not practical for large-scale production. rsc.org Instead, techniques like crystallization and filtration are preferred.

Industrial feasibility studies would also involve a thorough economic analysis, taking into account the cost of raw materials, energy consumption, waste disposal, and labor. The development of a robust and reproducible process that consistently delivers a product of high purity is essential for commercial viability. nankai.edu.cn

Table 2: Key Considerations for Process Scale-Up

FactorLaboratory ScaleIndustrial Scale
Heat Transfer High surface area to volume ratio, easy to controlLow surface area to volume ratio, requires specialized cooling
Mixing Efficient mixing is easily achievedRequires powerful agitators and well-designed reactors
Reagent Addition Can be done quicklyMust be done slowly and in a controlled manner
Purification Chromatography is commonCrystallization and filtration are preferred
Safety Small quantities of hazardous materialsLarge quantities require extensive safety protocols

Mechanistic Investigations of Reactions Involving Cyclohexylhydrazine Hydrochloride

Nucleophilic Reactivity of the Hydrazine (B178648) Moiety

The lone pair of electrons on the nitrogen atoms of the hydrazine group in cyclohexylhydrazine (B1595531) makes it a potent nucleophile. This characteristic is fundamental to its role in condensation reactions and the synthesis of complex molecular architectures.

The reaction of cyclohexylhydrazine with aldehydes and ketones is a classic example of a condensation reaction. youtube.com This process is typically initiated by the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of a water molecule to form a hydrazone. libretexts.org

In the presence of two equivalents of a carbonyl compound, the initially formed hydrazone can react further with a second molecule of the carbonyl compound to yield a symmetrical or unsymmetrical azine. wikipedia.org The formation of azines is an equilibrium-driven process, and the removal of water can shift the equilibrium towards the product. google.com The general mechanism involves the condensation of hydrazine with two equivalents of a carbonyl compound. wikipedia.org Symmetrical azines are formed when the same carbonyl compound is used, while unsymmetrical azines can be synthesized using different carbonyl compounds, although this can sometimes lead to mixtures of products. unimi.itrsc.org

Reactant 1Reactant 2Product Type
CyclohexylhydrazineAldehydeHydrazone
CyclohexylhydrazineKetoneHydrazone
HydrazoneAldehyde/KetoneAzine

Table 1: Products of Condensation Reactions.

Cyclohexylhydrazine hydrochloride can participate in multi-component reactions (MCRs), such as the Ugi tetrazole reaction. organic-chemistry.orgresearchgate.net In this one-pot reaction, an amine (in this case, cyclohexylhydrazine), a carbonyl compound, an isocyanide, and an azide (B81097) source (like sodium azide or trimethylsilyl (B98337) azide) combine to form a tetrazole derivative. organic-chemistry.orgnih.gov

The mechanism of the Ugi tetrazole reaction is thought to begin with the formation of a hydrazone from the cyclohexylhydrazine and the carbonyl compound. This is followed by the addition of the isocyanide and the azide to the hydrazone intermediate, leading to a complex cascade of reactions that ultimately results in the formation of the stable tetrazole ring. nih.gov The use of hydrazine derivatives in Ugi reactions allows for the synthesis of highly substituted tetrazoles, which are of interest in medicinal chemistry. organic-chemistry.org

The nucleophilic character of cyclohexylhydrazine is also exploited in the synthesis of various heterocyclic compounds through addition-elimination mechanisms. In these reactions, the hydrazine first adds to an electrophilic center, such as a carbon-carbon double or triple bond activated by an electron-withdrawing group, or a carbon atom in a leaving group-bearing substrate. This is followed by an elimination step, which can be either the departure of a leaving group or an intramolecular cyclization that results in ring formation.

A common strategy involves the reaction of cyclohexylhydrazine with α,β-unsaturated carbonyl compounds. The initial step is a Michael-type addition of the hydrazine to the β-carbon of the unsaturated system. The resulting intermediate can then undergo an intramolecular condensation between the remaining NH group of the hydrazine and the carbonyl group to form a five- or six-membered heterocyclic ring, such as a pyrazoline.

Reductive Capabilities and Redox Mechanisms

Beyond its nucleophilic reactivity, this compound can also act as a reducing agent in certain organic transformations. This reductive capacity is linked to its ability to undergo oxidation, which involves the transfer of electrons.

Cyclohexylhydrazine can participate in single-electron transfer (SET) processes, acting as an electron donor to a suitable acceptor. researchgate.net In these reactions, the hydrazine derivative is oxidized, often leading to the formation of a radical cation intermediate. This initiation step can trigger a variety of subsequent reactions, depending on the other substrates present in the reaction mixture. Photoredox catalysis, for instance, can utilize visible light to facilitate electron transfer from a hydrazine derivative to an excited photocatalyst, which then engages in the desired chemical transformation. researchgate.netnih.gov

Oxidation of hydrazines, including cyclohexylhydrazine, can lead to the formation of hydrazyl radicals. nih.gov These radicals are relatively stable nitrogen-centered radicals. The generation of hydrazyl radicals can be achieved through chemical oxidation using reagents like lead dioxide or potassium permanganate, or through photochemical processes. nih.govnih.govjohnshopkins.edu

Once formed, hydrazyl radicals can participate in a range of reactions. They can abstract hydrogen atoms from other molecules, act as radical scavengers, or be involved in radical-radical coupling reactions. The specific reactivity of a hydrazyl radical derived from cyclohexylhydrazine would be influenced by the steric and electronic properties of the cyclohexyl group.

PrecursorMethod of GenerationReactive Species
CyclohexylhydrazineOxidation (e.g., PbO₂, KMnO₄)Cyclohexylhydrazyl radical
CyclohexylhydrazinePhotolysisCyclohexylhydrazyl radical

Table 2: Generation of Hydrazyl Radicals.

Advanced Spectroscopic Characterization and Structural Elucidation of Cyclohexylhydrazine Hydrochloride and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for mapping the chemical environments of protons and carbons within a molecule. For Cyclohexylhydrazine (B1595531) hydrochloride, NMR provides critical information about the cyclohexyl ring and the hydrazinium (B103819) moiety.

The ¹H NMR spectrum of Cyclohexylhydrazine hydrochloride is expected to exhibit distinct signals corresponding to the different types of protons in the molecule. The electron-withdrawing effect of the hydrazinium group (-NH-NH₃⁺) will deshield the adjacent methine proton (H-1) on the cyclohexane (B81311) ring, causing its signal to appear at a lower field compared to the other cyclohexyl protons. The protons on the nitrogen atoms will be significantly deshielded and may appear as broad signals due to quadrupole effects and exchange with solvent protons.

The protons on the cyclohexane ring will show complex splitting patterns due to spin-spin coupling with neighboring protons. The axial and equatorial protons on the same carbon are diastereotopic and will have different chemical shifts.

Predicted ¹H NMR Data for this compound

Proton AssignmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
-NH-NH₃⁺8.0 - 10.0Broad singlet-
H-1 (methine)3.0 - 3.5Multiplet-
H-2, H-6 (axial)1.8 - 2.2Multiplet-
H-2, H-6 (equatorial)1.6 - 1.9Multiplet-
H-3, H-5 (axial)1.2 - 1.5Multiplet-
H-3, H-5 (equatorial)1.2 - 1.5Multiplet-
H-4 (axial)1.1 - 1.4Multiplet-
H-4 (equatorial)1.1 - 1.4Multiplet-

Note: This is a predicted data table. Actual experimental values may vary.

The ¹³C NMR spectrum of this compound will provide information about the carbon skeleton. Due to the symmetry of the cyclohexane ring, four distinct carbon signals are expected. The carbon atom attached to the hydrazinium group (C-1) will be the most deshielded.

Predicted ¹³C NMR Data for this compound

Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-160 - 65
C-2, C-630 - 35
C-3, C-525 - 30
C-424 - 28

Note: This is a predicted data table. Actual experimental values may vary.

Two-dimensional (2D) NMR techniques are crucial for unambiguously assigning the proton and carbon signals and establishing the connectivity within the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling relationships between protons. Cross-peaks would be observed between the H-1 proton and the H-2/H-6 protons, and subsequently between adjacent protons around the cyclohexane ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would allow for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC spectrum shows correlations between protons and carbons that are two or three bonds apart. This would be particularly useful in confirming the attachment of the hydrazinium group to the C-1 position of the cyclohexane ring by observing correlations between the H-2/H-6 protons and C-1, and potentially between the N-H protons and C-1.

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of crystalline solids. For this compound, ¹³C and ¹⁵N ssNMR could provide valuable information about the crystalline packing and the presence of different polymorphs. Differences in the local environment of the atoms in different crystalline forms would result in distinct chemical shifts in the ssNMR spectra. This technique is particularly useful for characterizing materials that are insoluble or difficult to crystallize for X-ray diffraction analysis.

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both IR and Raman techniques, is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

The IR and Raman spectra of this compound will be dominated by absorptions arising from the N-H and C-H stretching vibrations.

N-H Stretching: The hydrazinium group (-NH-NH₃⁺) will exhibit multiple N-H stretching bands in the region of 3300-2600 cm⁻¹. These bands are often broad due to hydrogen bonding in the solid state. The presence of multiple peaks in this region is characteristic of primary and secondary amine salts.

C-H Stretching: The C-H stretching vibrations of the cyclohexane ring will appear in the 3000-2850 cm⁻¹ region. The axial and equatorial C-H bonds will have slightly different stretching frequencies.

Predicted Vibrational Frequencies for this compound

Vibrational ModePredicted Frequency Range (cm⁻¹)Technique
N-H Stretch (-NH-NH₃⁺)3300 - 2600IR, Raman
C-H Stretch (cyclohexyl)3000 - 2850IR, Raman
N-H Bend1650 - 1550IR
C-H Bend (cyclohexyl)1470 - 1440IR
C-N Stretch1250 - 1020IR
C-C Stretch (cyclohexyl)1200 - 800IR, Raman

Note: This is a predicted data table. Actual experimental values may vary.

The combination of these advanced spectroscopic techniques provides a comprehensive and detailed structural characterization of this compound, enabling the unambiguous assignment of its atomic connectivity and the identification of its key functional groups. While the data presented here is largely predictive, it provides a solid foundation for the interpretation of experimental spectra.

Correlative Spectroscopy for Structural Confirmation

Two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy is indispensable for confirming the molecular structure of this compound by establishing correlations between different nuclei. nih.gov Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple-Bond Correlation (HMBC) are particularly powerful. columbia.edu

HSQC: This experiment maps direct, one-bond correlations between protons (¹H) and the carbon atoms (¹³C) they are attached to. columbia.edusdsu.edu For this compound, an HSQC spectrum would display cross-peaks connecting the signals of each proton on the cyclohexane ring to the signal of the carbon it is directly bonded to. This allows for the unambiguous assignment of each C-H pair in the aliphatic ring.

HMBC: The HMBC experiment is crucial for assembling the complete molecular framework by revealing longer-range correlations, typically over two to three bonds. columbia.edusdsu.edu It shows connections between protons and carbons that are not directly bonded. For instance, the proton on the carbon attached to the hydrazine (B178648) group (C1) would show a correlation to the carbon atoms at the C2 and C6 positions within the ring. Crucially, protons on the hydrazine nitrogen atoms would exhibit correlations to the C1 carbon of the cyclohexyl ring, definitively confirming the attachment point of the hydrazine moiety to the aliphatic ring. The absence of a cross-peak does not necessarily confirm a lack of correlation, as the signal intensity is dependent on the coupling constant. columbia.edu

Together, these correlative experiments provide a detailed and robust confirmation of the compound's covalent structure, leaving no ambiguity in the connectivity of the atoms.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a fundamental analytical technique used to determine the molecular weight of this compound and to deduce its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the parent ion, often to within a few parts per million (ppm). The molecular formula of this compound is C₆H₁₅ClN₂, corresponding to a nominal molecular weight of approximately 150.65 g/mol . sigmaaldrich.comsigmaaldrich.com In the mass spectrometer, the compound is typically observed as the protonated cation, cyclohexylhydrazinium ([C₆H₁₄N₂ + H]⁺), with the formula [C₆H₁₅N₂]⁺.

The theoretical exact mass of this cation is calculated to be 115.1235. HRMS can measure this value with high precision, allowing for the confident determination of the elemental composition. This capability distinguishes the target compound from other potential molecules that might have the same nominal mass but a different elemental formula, thereby providing a high degree of certainty in its identification.

Tandem Mass Spectrometry (MS/MS) is a powerful technique where the parent ion (precursor ion) is selected, fragmented, and the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information. For the cyclohexylhydrazinium ion ([C₆H₁₅N₂]⁺), fragmentation is induced, often by collision with an inert gas (Collision-Induced Dissociation, CID). wikipedia.org

Plausible fragmentation pathways help to confirm the structure:

α-Cleavage: A primary fragmentation mode for amines involves cleavage of the bond adjacent to the nitrogen atom. miamioh.edu For cyclohexylhydrazine, this can lead to the loss of the cyclohexyl radical, or cleavage within the ring.

Loss of Ammonia (B1221849): Cleavage of the N-N bond, a characteristic feature of hydrazine derivatives, can result in the formation of a cyclohexylaminium ion ([C₆H₁₁NH₂]⁺) and the neutral loss of NH₂.

Ring Fragmentation: The cyclohexyl ring itself can undergo fragmentation, leading to a series of smaller ions, which are characteristic of the cyclohexane moiety.

By analyzing the masses of these product ions, the connectivity and arrangement of the original molecule can be pieced together, corroborating the structural data obtained from NMR.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules in a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and the spatial relationships between molecules.

While a specific crystal structure for this compound is not publicly available, its solid-state structure can be confidently predicted based on the principles of crystal engineering and data from analogous compounds. rsc.orgias.ac.in As an ionic salt, the crystal lattice is composed of cyclohexylhydrazinium cations ([C₆H₁₁NHNH₃]⁺) and chloride anions (Cl⁻).

X-ray crystallography provides precise measurements of all bond lengths and angles within the molecule. Although the specific crystal structure for this compound is not available, the expected values for its key geometric parameters can be inferred from data on related structures, such as hydrazine and various cyclohexylammonium salts. nih.govacs.orgnist.gov

The cyclohexyl ring is expected to adopt a stable chair conformation. The bond lengths and angles within this ring would be typical for a saturated hydrocarbon ring system. The C-N and N-N single bonds will have lengths consistent with standard values for such bonds. The geometry around the nitrogen atoms would be approximately tetrahedral.

The following table presents representative data for the types of bonds and angles present in this compound, based on known values for similar chemical moieties.

FeatureAtoms InvolvedTypical Value
Bond Lengths
C-C (aliphatic)C-C1.53 - 1.54 Å
C-NC-N1.47 - 1.51 Å
N-NN-N1.45 Å nist.gov
Bond Angles
C-C-C (ring)C-C-C~111°
C-C-NC-C-N~109.5°
C-N-NC-N-N~109.5°

Note: The data presented are typical values for the specified bond and angle types and are intended to be representative.

This detailed structural information is vital for understanding the molecule's conformation and its interactions in the solid state.

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatography is a powerful set of laboratory techniques used to separate the components of a mixture. sigmaaldrich.com The separation is based on the differential partitioning of the components between a stationary phase and a mobile phase. Various chromatographic methods are essential for assessing the purity of this compound and for analyzing mixtures containing it or its derivatives.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the separation, identification, and quantification of compounds in a liquid mobile phase. wikipedia.org The separation occurs in a column packed with a solid stationary phase. The high pressure used to pump the mobile phase through the densely packed column allows for high-resolution separations. wikipedia.org

For the analysis of cyclohexylhydrazine, a reverse-phase HPLC (RP-HPLC) method can be employed. In RP-HPLC, the stationary phase is nonpolar, and the mobile phase is a polar solvent mixture. Cyclohexylhydrazine, being a polar compound, would have a relatively short retention time under these conditions. A specific method involves using a Newcrom R1 column, which is a reverse-phase column with low silanol (B1196071) activity, making it suitable for the analysis of basic compounds like hydrazines. researchgate.net

Table 3: Example HPLC Method for Cyclohexylhydrazine Analysis researchgate.net
ParameterCondition
TechniqueReverse-Phase High-Performance Liquid Chromatography (RP-HPLC)
ColumnNewcrom R1
Mobile PhaseA mixture of acetonitrile (B52724) (MeCN), water, and an acid modifier (e.g., phosphoric acid or formic acid for MS compatibility)
DetectorUV Detector or Mass Spectrometer (MS)
ApplicationPurity assessment, quantification, preparative separation of impurities, and pharmacokinetic studies

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. researchgate.net It is ideal for the analysis of volatile and thermally stable compounds. While cyclohexylhydrazine is volatile, its high reactivity and polarity can make direct GC analysis challenging due to potential interactions with the stationary phase, leading to poor peak shape and instability. researchgate.net

To overcome these issues, a common strategy is derivatization, where the analyte is chemically modified to make it more suitable for GC analysis. researchgate.net For hydrazines, derivatization can be performed by reacting them with reagents like ortho-phthalaldehyde (OPA) or 2,4-pentanedione to form a more stable, less polar, and more volatile derivative. nih.govresearchgate.net The sample is then injected into the GC, where the derivative is separated from other components. The eluting compound then enters the mass spectrometer, which provides mass information that allows for definitive identification and quantification.

Table 4: General GC-MS Methodological Approach for Hydrazine Analysis
StepDescriptionExample
Sample PreparationExtraction of the analyte from the sample matrix.Liquid-liquid extraction with an organic solvent. nih.gov
DerivatizationChemical reaction to increase volatility and stability.Reaction with 2,4-pentanedione to form 3,5-dimethylpyrazole. researchgate.net
GC SeparationSeparation of the derivative on a capillary column.Use of a polar stationary phase column (e.g., polyethylene (B3416737) glycol). mdpi.com
MS DetectionIonization of the derivative and mass analysis for identification and quantification.Electron Impact (EI) ionization followed by a quadrupole mass analyzer.

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase, most commonly carbon dioxide. cdc.gov SFC is often considered a hybrid of GC and LC, combining some of the best features of both. mdpi.com It offers the advantage of high diffusion rates and low viscosity (similar to a gas), which allows for very fast separations, and the solvating power of a liquid. libretexts.org

SFC is particularly well-suited for the analysis of thermally labile molecules and for chiral separations. cdc.gov The use of CO2 as the primary mobile phase significantly reduces the consumption of organic solvents, making SFC a "green" analytical technique. libretexts.org Research has shown that SFC can be effectively used for the rapid and sensitive analysis of hydrazine derivatives. For instance, a method using a 2-Ethylpyridine stationary phase achieved baseline separation of hydrazine compounds in under two minutes. researchgate.net This demonstrates the high potential of SFC for the purity assessment and analysis of this compound and its derivatives, offering a faster and more environmentally friendly alternative to HPLC.

Table 5: Comparison of Chromatographic Techniques for Cyclohexylhydrazine Analysis
FeatureHPLCGC-MSSFC
Mobile PhaseLiquid (e.g., Water/Acetonitrile)Inert Gas (e.g., Helium)Supercritical Fluid (e.g., CO2)
Typical Analysis TimeModerateModerate to LongFast researchgate.net
Sample Volatility RequirementNot requiredRequiredNot strictly required
DerivatizationNot usually requiredOften required for hydrazines researchgate.netMay not be required
Environmental ImpactHigh organic solvent useLow solvent useVery low organic solvent use ("Green") libretexts.org

Applications of Cyclohexylhydrazine Hydrochloride in Specialized Chemical Syntheses

Synthesis of Nitrogen-Containing Heterocycles

Cyclohexylhydrazine (B1595531), typically generated in situ from its hydrochloride salt, is a key component in the synthesis of a wide array of nitrogen-containing heterocycles. The hydrazine (B178648) (-NHNH2) group provides a reactive two-nitrogen synthon essential for constructing the core skeleton of these rings through cyclocondensation and cycloaddition reactions.

The synthesis of pyrazole (B372694) rings, five-membered heterocycles with two adjacent nitrogen atoms, is one of the most well-established applications of hydrazine derivatives. Cyclohexylhydrazine hydrochloride is employed as the hydrazine source in condensation reactions with 1,3-dicarbonyl compounds or their synthetic equivalents, such as α,β-unsaturated ketones and alkynes. nih.govmdpi.com The reaction proceeds via an initial condensation to form a hydrazone intermediate, which then undergoes intramolecular cyclization and dehydration to yield the aromatic pyrazole ring.

The regioselectivity of the reaction with unsymmetrical dicarbonyl compounds can be influenced by reaction conditions. For instance, in certain rhodium-catalyzed cascade reactions involving enaminones, alkynes, and hydrazine hydrochlorides, highly functionalized pyrazole derivatives can be obtained in moderate to good yields. nih.gov The use of the hydrochloride salt is often advantageous in these syntheses. nih.gov

Reactant Type Role of Cyclohexylhydrazine Resulting Product General Reaction Scheme
1,3-DiketonesNucleophilic condensation and cyclization1-Cyclohexyl-3,5-disubstituted-pyrazolesDiketone + C₆H₁₁NHNH₂ → Pyrazole
α,β-Unsaturated CarbonylsMichael addition followed by cyclization1-Cyclohexyl-pyrazoline, then oxidized to pyrazoleEnone + C₆H₁₁NHNH₂ → Pyrazole
Alkynes[3+2] CycloadditionSubstituted 1-Cyclohexyl-pyrazolesAlkyne + C₆H₁₁NHNH₂ → Pyrazole

This table illustrates the general pathways for pyrazole synthesis using Cyclohexylhydrazine.

This compound is also a precursor for the synthesis of five-membered rings with three or four nitrogen atoms, namely triazoles and tetrazoles.

Triazoles: The synthesis of 1,2,3-triazoles can involve the use of hydrazine derivatives. For instance, acyl-substituted pyridazines react with hydrazine hydrochlorides, such as p-bromophenyl hydrazine hydrochloride, to form hydrazone intermediates that can be cyclized to create fused 1,2,3-triazolo[1,5-b]pyridazine systems. nih.gov A similar strategy can be envisioned for cyclohexylhydrazine to produce corresponding N-cyclohexyl fused triazoles.

Tetrazoles: The construction of the tetrazole ring often involves cycloaddition reactions between nitriles and azides. nih.gov However, hydrazine derivatives can also be employed. For example, a multi-component reaction between cyclic ketones, trimethylsilyl (B98337) azide (B81097) (TMS azide), hydrazides, and isocyanides can yield α-hydrazine tetrazoles. nih.gov While not a direct cyclization with cyclohexylhydrazine itself, this demonstrates the incorporation of hydrazine-like structures into tetrazole synthesis protocols.

Quinazolines are bicyclic heterocyclic compounds composed of fused benzene (B151609) and pyrimidine (B1678525) rings. researchgate.net The synthesis of quinazoline (B50416) derivatives can incorporate hydrazine moieties to create structures such as pyrazolo-[1,5-c]quinazolinones. nih.gov This is achieved by forming N-fused rings from quinazolinones and pyrazoles. nih.gov In a related context, acylhydrazone quinazolines have been synthesized through the condensation of 3-amino-quinazolin-4(3H)-ones with aldehydes. nih.gov This indicates a viable pathway where cyclohexylhydrazine could be used to prepare N-cyclohexylamino-quinazolines or related fused heterocyclic systems by reacting with suitably functionalized quinazoline precursors.

Thiazoles are five-membered rings containing both a sulfur and a nitrogen atom. The synthesis of 2-hydrazinyl-1,3-thiazole derivatives proceeds through a two-step process involving the initial condensation of a ketone with thiosemicarbazide (B42300) to form a thiosemicarbazone, followed by heterocyclization with an α-halocarbonyl compound. nih.gov Cyclohexylhydrazine can be converted to N-cyclohexylthiosemicarbazide, which can then serve as the key precursor in this synthetic route to produce N-cyclohexyl substituted hydrazinyl-thiazoles.

Heterocycle Key Precursors Role of Cyclohexylhydrazine
Triazole Acyl-substituted heterocycles, NitrilesForms hydrazone intermediate for subsequent cyclization
Tetrazole Ketones, Isocyanides, AzidesParticipates in multi-component reactions to form substituted tetrazoles
Quinazoline 2-Aminobenzonitriles, Anthranilic acid derivativesActs as a nucleophile to form N-amino-quinazolines or fused pyrazolo-quinazoline systems
Thiazole Thiosemicarbazide, α-HaloketonesPrecursor to N-cyclohexylthiosemicarbazide for Hantzsch-type synthesis

This table summarizes the role of Cyclohexylhydrazine in the synthesis of various heterocycles.

Role in Cross-Coupling Reactions and Organometallic Chemistry

Beyond heterocycle synthesis, hydrazine and its derivatives play an emerging role in coupling reactions. Organometallic coupling reactions are fundamental processes for forming carbon-carbon bonds, typically employing palladium or copper catalysts. fiveable.melibretexts.org In this context, hydrazine has been identified as a clean, non-metallic hydrogen-atom-transfer (HAT) reductant in a light-driven, metal-free pinacol (B44631) coupling of aromatic ketones. rsc.org This transformation uses photo-excited ketone and hydrazine, producing only nitrogen and hydrogen gas as byproducts. rsc.org this compound, as a stable source of a substituted hydrazine, could potentially be adapted for similar reductive coupling processes in organometallic and photochemical transformations, acting as a reductant rather than a structural component.

Formation of Schiff Bases and Related Imines

One of the most fundamental reactions of primary amines, including hydrazines, is their condensation with carbonyl compounds (aldehydes and ketones) to form imines. wikipedia.orgyoutube.com When the amine is a hydrazine derivative, the resulting C=N compound is specifically called a hydrazone, which is a subclass of Schiff bases. nih.govnih.gov

The reaction of cyclohexylhydrazine (from its hydrochloride salt) with an aldehyde or ketone proceeds via nucleophilic addition to the carbonyl carbon, forming a hemiaminal intermediate, followed by dehydration to yield the stable cyclohexylhydrazone. wikipedia.org This reaction is typically reversible, and conditions can be optimized to drive it toward the product. youtube.com These cyclohexylhydrazones are stable compounds that can be isolated or used as intermediates for further synthetic transformations, such as the synthesis of pyrazoles mentioned previously. nih.govnih.gov

Carbonyl Compound Reactant Product (Schiff Base)
Aldehyde (R-CHO)CyclohexylhydrazineAldehyde Cyclohexylhydrazone (R-CH=N-NH-C₆H₁₁)
Ketone (R-CO-R')CyclohexylhydrazineKetone Cyclohexylhydrazone (R,R'-C=N-NH-C₆H₁₁)

This table shows the formation of Schiff bases (hydrazones) from Cyclohexylhydrazine.

Synthesis of Pharmaceutical Intermediates and Active Pharmaceutical Ingredients (APIs)

This compound is a valuable reagent in the synthesis of pharmaceutical intermediates and APIs, particularly those containing indole (B1671886) or fused indole scaffolds. The indole ring system is a prominent feature in numerous biologically active compounds and approved drugs. chemrj.orgrsc.org The primary application of this compound in this context is its use in the Fischer indole synthesis.

In this classic reaction, this compound is condensed with a suitable ketone or aldehyde under acidic conditions. The resulting hydrazone undergoes a rsc.orgrsc.org-sigmatropic rearrangement followed by cyclization and elimination of ammonia (B1221849) to yield a substituted indole. When reacted with a cyclic ketone, such as cyclohexanone (B45756), this synthesis leads to the formation of a tetrahydrocarbazole ring system. This carbazole (B46965) core is a key structural motif in a variety of pharmacologically active molecules, including anti-proliferative and anti-inflammatory agents. chemrj.org

The synthesis of indole derivatives often begins with the formation of a hydrazide, which then serves as a precursor for creating more complex molecules. nih.gov For instance, the reaction pathway to create murrayanine, a carbazole alkaloid with noted anti-fungal and anti-oxidant properties, involves a Fischer indole synthesis step starting from a substituted hydrazine. nih.gov By analogy, this compound provides a direct route to N-cyclohexyl substituted tetrahydrocarbazoles, which can be further modified to produce novel API candidates.

Reactant 1Reactant 2Key Reaction TypeResulting Core StructureSignificance in Pharmaceuticals
This compoundCyclohexanoneFischer Indole SynthesisTetrahydrocarbazoleCore scaffold for various biologically active compounds and potential APIs. chemrj.org
Phenylhydrazine (B124118)Various Ketones/AldehydesFischer Indole SynthesisSubstituted IndoleFoundational reaction for a wide range of indole-based drugs. rsc.orgnih.gov

Applications in Agrochemicals and Materials Science

Beyond pharmaceuticals, the reactivity of this compound lends itself to applications in agrochemical synthesis and the development of advanced materials. While specific, large-scale applications in agrochemicals are not as extensively documented as in pharmaceuticals, the fundamental reactivity of the hydrazine group makes it a candidate for synthesizing nitrogen-containing heterocyclic compounds used as pesticides and herbicides.

In materials science, this compound can serve as a precursor to functional monomers or polymerization initiators. Hydrazine derivatives have been successfully used to create specialized initiators for ring-opening polymerizations. For example, an amino-functionalized rhodamine initiator, prepared from the reaction of rhodamine B with hydrazine, has been used to synthesize polypeptides. nih.gov

This methodology can be extended to this compound. By reacting it with a suitable molecule, a custom initiator bearing a cyclohexyl group can be synthesized. When used in polymerization, this would incorporate the cyclohexyl moiety at the terminus of the polymer chains. This functionalization can be used to tune the physical properties of the resulting polymer, such as its solubility, thermal stability, and hydrophobicity.

A significant application of this compound in materials science is in the synthesis of photochromic systems, particularly those based on rhodamine dyes. Rhodamine derivatives are known for their excellent photophysical properties, including high fluorescence quantum yields and photostability. scirp.orgnsf.gov

The synthesis of a common rhodamine-based photochromic sensor involves the reaction of a rhodamine dye, such as Rhodamine B, with a hydrazine derivative. rsc.orgresearchgate.net This reaction converts the highly colored and fluorescent open-ring form of the dye into a colorless and non-fluorescent spirolactam structure. This spirolactam is the "off" state of the photochromic system. The ring-opening of this spirolactam can be triggered by specific stimuli, such as the coordination of metal ions, which restores the original color and fluorescence, representing the "on" state.

This compound is an ideal reagent for this synthesis, allowing for the creation of N-cyclohexyl rhodamine hydrazide. The bulky, hydrophobic cyclohexyl group can influence the sensor's selectivity and sensitivity towards different analytes compared to sensors made with simpler hydrazines like hydrazine hydrate (B1144303) or phenylhydrazine. researchgate.net

Rhodamine PrecursorHydrazine ReagentResulting ProductKey FeaturePotential Application
Rhodamine BHydrazine HydrateRhodamine B Hydrazide rsc.orgForms a basic spirolactam structure.General fluorescent sensor for metal ions. scirp.orgnsf.gov
Rhodamine BPhenylhydrazineRhodamine B Phenyl Hydrazide researchgate.netIntroduces an aromatic group.Sensor for detecting ions like nitrite. researchgate.net
Rhodamine BThis compound N-Cyclohexyl Rhodamine HydrazideIntroduces an aliphatic, cyclic group.Tunable sensor with modified solubility and selectivity.

Environmental Fate and Degradation Pathways of Cyclohexylhydrazine Hydrochloride

Hydrolysis and Aquatic Fate Under Environmental Conditions

In aqueous environments, the degradation of hydrazine (B178648) compounds is significantly influenced by factors such as pH, temperature, and the presence of other chemical species. cdc.govwho.int For cyclohexylhydrazine (B1595531) hydrochloride, hydrolysis is anticipated to be a key degradation pathway, leading to the cleavage of the molecule and the formation of more soluble and potentially less toxic substances.

Table 1: Hypothetical pH-Dependent Hydrolysis Rate Constants for Cyclohexylhydrazine Hydrochloride at 25°C

pH Predominant Species Expected Relative Rate of Hydrolysis
3 C₆H₁₁NHNH₃⁺ Very Slow
5 C₆H₁₁NHNH₃⁺ Slow
7 C₆H₁₁NHNH₂ / C₆H₁₁NHNH₃⁺ Moderate
9 C₆H₁₁NHNH₂ Fast

This table is illustrative and based on the general behavior of hydrazines; specific experimental data for this compound is required for precise rate constants.

Temperature is a critical factor influencing the rate of chemical reactions, including hydrolysis. It is expected that the hydrolysis of this compound will follow the principles of chemical kinetics, with the rate of degradation increasing with rising temperature. This is due to the increased kinetic energy of the molecules, leading to more frequent and energetic collisions.

The ionic strength of the aqueous medium can also affect reaction rates, although its influence on the hydrolysis of this compound has not been specifically documented. In some cases, higher ionic strength can alter the activity of reactants and transition states, thereby modifying the reaction rate. However, without specific experimental data, the precise effect of ionic strength on the degradation of this compound remains speculative.

Photolysis and Photodegradation Mechanisms in Atmospheric and Aquatic Environments

This compound is expected to be susceptible to photolysis, particularly when exposed to ultraviolet (UV) radiation from sunlight. who.int Photodegradation can occur in both the atmosphere and in surface waters. The energy from UV radiation can lead to the cleavage of chemical bonds within the molecule, initiating a series of degradation reactions.

Potential photochemical reactions for this compound may include the homolytic cleavage of the nitrogen-nitrogen bond, which is a known pathway for hydrazine derivatives. This would result in the formation of a cyclohexylamino radical and an amino radical. These highly reactive species can then participate in a variety of secondary reactions, such as hydrogen abstraction from other molecules or reactions with dissolved oxygen.

Furthermore, studies on related compounds suggest other possible photodegradation pathways. For instance, the photolysis of a compound containing a cyclohexylhydrazine moiety has been shown to produce cyclohexylamine (B46788) and cyclohexylhydrazine. koreascience.krresearchgate.net Another study on the photolysis of azobenzenes in a cyclohexane (B81311) solvent identified 1-phenyl-2-cyclohexylhydrazine as a product, indicating that both the cyclohexyl and hydrazine components of such molecules are photochemically active. researchgate.net These findings suggest that the cyclohexyl ring itself may undergo photochemical reactions, potentially leading to a variety of transformation products.

Biodegradation in Soil and Water Systems

Biodegradation is a crucial process for the removal of organic compounds from the environment, mediated by microorganisms such as bacteria and fungi. cdc.govwho.int It is anticipated that this compound can be biodegraded in both soil and aquatic systems, although the rate and extent of this degradation will depend on various environmental factors, including the microbial population, nutrient availability, temperature, and pH.

Under aerobic conditions (in the presence of oxygen), microorganisms are likely to utilize cyclohexylhydrazine as a source of carbon and nitrogen. The degradation pathway may be initiated by an N-dealkylation reaction, where the cyclohexyl group is cleaved from the hydrazine moiety. This is a common initial step in the biodegradation of other N-alkylated compounds, such as the herbicide atrazine, which is degraded to deethylatrazine (B13485) and deisopropylatrazine. nih.gov Following the removal of the cyclohexyl group, the resulting hydrazine can be further oxidized to nitrogen gas and water. cdc.gov

Under anaerobic conditions (in the absence of oxygen), the biodegradation of this compound may proceed through different pathways. Reductive processes may become more significant, although specific anaerobic degradation pathways for this compound have not been well-documented.

Studies on other hydrazine derivatives have identified specific microbial strains capable of their degradation. For example, Achromobacter sp. and Rhodococcus sp. have been shown to effectively degrade methylhydrazine and hydrazine. nih.gov It is plausible that similar microorganisms could be involved in the breakdown of cyclohexylhydrazine. Some bacteria are also known to utilize hydrazine as a source of nitrogen. mdpi.com

The biodegradation of this compound is expected to produce a series of intermediate metabolites before complete mineralization to carbon dioxide, water, and inorganic nitrogen. Based on the degradation pathways of analogous compounds, several potential metabolites can be hypothesized.

A primary metabolite is likely to be cyclohexylamine , formed through the cleavage of the C-N bond connecting the cyclohexyl group to the hydrazine moiety. The resulting hydrazine would likely be rapidly oxidized. The cyclohexylamine could then be further metabolized, potentially to cyclohexanone (B45756) through oxidation, followed by ring cleavage and subsequent degradation to smaller organic acids.

Table 2: Potential Biodegradation Pathways and Metabolites of Cyclohexylhydrazine

Degradation Step Potential Intermediate/Metabolite Description
Initial Cleavage Cyclohexylamine and Hydrazine The C-N bond is broken, separating the cyclohexyl group from the hydrazine.
Hydrazine Oxidation Nitrogen Gas (N₂) and Water (H₂O) The released hydrazine is oxidized.
Cyclohexylamine Oxidation Cyclohexanone The amino group of cyclohexylamine is oxidized to a ketone.
Ring Cleavage Aliphatic Dicarboxylic Acids The cyclohexanone ring is opened, forming linear organic acids.

This table presents hypothesized metabolites based on the degradation of similar compounds. Experimental verification is necessary to confirm the actual metabolic pathway of this compound.

Sorption and Mobility in Environmental Compartments

Sorption to soil and sediment is a key process that influences a chemical's mobility, bioavailability, and susceptibility to degradation. The extent of sorption is often determined by the compound's physicochemical properties and the characteristics of the soil, such as organic carbon content and pH.

The soil organic carbon-water (B12546825) partitioning coefficient (Koc) is a measure of a chemical's tendency to adsorb to the organic matter in soil. A higher Koc value indicates stronger adsorption and lower mobility. frontiersin.org

It is important to note that this compound is a salt and will exist in a protonated (cationic) form in most environmental conditions, given the pKa of the related cyclohexylamine is 10.6. acs.orgresearchgate.net Cations generally exhibit stronger adsorption to negatively charged soil particles (clays and organic matter) through cation exchange mechanisms than their neutral counterparts. cornell.eduwikipedia.orgpurdue.edusoilquality.org.au Therefore, the actual mobility of this compound in moist soils may be lower than predicted by the Koc value of its neutral form. The extent of this increased adsorption would depend on the cation exchange capacity (CEC) of the soil. cornell.eduwikipedia.orgpurdue.edusoilquality.org.au

Table 1: Estimated Soil Adsorption Coefficient (Koc) for a Structurally Similar Compound

Compound Estimated Koc Mobility Classification Data Source

Note: This data is for cyclohexylamine and is used as an estimate for this compound due to a lack of direct experimental data.

The potential for a chemical to leach through the soil profile and contaminate groundwater is dependent on its mobility in soil and its persistence. scymaris.comupr.eduresearchgate.netmdpi.comresearchgate.net Chemicals with low sorption (low Koc) and high persistence are more likely to leach.

Given the estimated high mobility of the neutral form of this compound, there would be a potential for leaching. acs.org However, the cationic nature of the compound in acidic to neutral soils would lead to increased adsorption, thereby reducing its leaching potential. cornell.edu The actual risk of groundwater contamination would be influenced by soil type, pH, organic matter content, and the rate of degradation of the compound. researchgate.net General information on hydrazine and its derivatives suggests that they are reactive and can degrade relatively quickly in the environment, which would further limit their potential to leach to groundwater. cdc.govdtic.mildtic.mil

Bioaccumulation and Bioconcentration Potential

Bioaccumulation refers to the buildup of a chemical in an organism from all sources of exposure, while bioconcentration specifically refers to uptake from the surrounding water. wikipedia.orgwikipedia.org The potential for a chemical to bioaccumulate is often estimated using the bioconcentration factor (BCF). wikipedia.org

There is no direct experimental data on the bioaccumulation or bioconcentration of this compound. For the related compound, cyclohexylamine, an estimated bioconcentration factor (BCF) of 3 has been calculated using its log Kow of 1.49 and a regression-derived equation. researchgate.net A BCF value of this magnitude suggests that the potential for bioconcentration in aquatic organisms is low. researchgate.net

Table 2: Estimated Bioconcentration Factor (BCF) for a Structurally Similar Compound

Compound Estimated BCF Bioaccumulation Potential Data Source

Note: This data is for cyclohexylamine and is used as an estimate for this compound due to a lack of direct experimental data.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Environmental Fate Prediction

QSAR and QSPR models are computational tools used to predict the properties and activities of chemicals based on their molecular structure. frontiersin.orgjetjournal.usnih.govdoi.org These models are particularly useful for estimating the environmental fate of compounds for which experimental data is scarce. nih.gov

Predictive models for persistence and degradability often use molecular descriptors related to a compound's reactivity and susceptibility to microbial degradation. For a compound like this compound, QSAR models could be developed by correlating its structural features with the known degradation rates of other hydrazines and amines.

The hydrazine functional group is known to be susceptible to oxidation. cdc.gov QSAR models for related aromatic amines have shown that properties like dissociation constants (pKa) and Hammett constants can be used to predict their reaction rates in sediments. acs.orgresearchgate.net Similar approaches could be applied to this compound to estimate its persistence. The presence of the cyclohexane ring may influence the accessibility of the hydrazine group to enzymatic or chemical attack, a factor that would need to be considered in predictive modeling.

QSPR models can be used to estimate the physicochemical properties that govern a chemical's distribution in the environment, such as its solubility, vapor pressure, and partition coefficients. doi.orgnih.govresearchgate.netmdpi.com These properties are then used in multimedia environmental models to predict the likely distribution of the chemical in air, water, soil, and sediment.

For this compound, QSPR models could be employed to refine the estimates of its Koc and BCF. The models would take into account descriptors that describe its size, shape, and electronic properties. For instance, QSAR models for the soil sorption of polar organic chemicals like substituted anilines have been developed using descriptors such as the n-octanol/water partition coefficient (logKow), molecular connectivity indices, and quantum chemical parameters. nih.gov The application of such models to this compound would provide a more nuanced understanding of its likely distribution in different environmental compartments.

Future Directions and Emerging Research Avenues for Cyclohexylhydrazine Hydrochloride

Development of Novel Synthetic Routes with Enhanced Sustainability

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes. For cyclohexylhydrazine (B1595531) hydrochloride, future research will likely focus on developing synthetic routes that minimize environmental impact, reduce waste, and utilize renewable resources. Key areas of investigation include:

Green Chemistry Approaches: The application of green chemistry principles to the synthesis of hydrazine (B178648) derivatives is a significant area of research. This includes the use of environmentally benign solvents, solvent-free reaction conditions, and catalysts that can be easily recovered and reused. For instance, methods like microwave-assisted synthesis and the use of organocatalysts such as L-proline are being explored for the efficient and sustainable production of hydrazide derivatives. mdpi.comminarjournal.com

Biocatalysis: Enzymatic synthesis offers a highly selective and environmentally friendly alternative to traditional chemical methods. The use of enzymes, such as imine reductases (IREDs), for the synthesis of N-alkylhydrazines from carbonyls and hydrazines is a promising avenue. researchgate.netnih.govnih.gov This biocatalytic approach can lead to the production of chiral hydrazine derivatives with high enantiomeric excess under mild reaction conditions. researchgate.netnih.gov

Direct Synthesis from Dinitrogen: A groundbreaking area of research involves the direct synthesis of hydrazine derivatives from atmospheric nitrogen (N₂). riken.jp Recent studies have demonstrated the possibility of synthesizing organic hydrazine derivatives by reducing the N≡N bond of dinitrogen under mild conditions using titanium hydride compounds. riken.jp This approach, if successfully applied to the synthesis of cyclohexylhydrazine, would represent a major leap in sustainable chemical production.

Table 1: Comparison of Synthetic Routes for Hydrazine Derivatives

Synthetic RouteAdvantagesChallenges
Traditional Chemical Synthesis Well-established, high yields for specific reactions.Often requires harsh conditions, toxic reagents, and generates significant waste.
Green Chemistry Approaches Reduced environmental impact, use of safer reagents, improved energy efficiency. mdpi.comCatalyst development and optimization for specific substrates can be challenging.
Biocatalysis High selectivity, mild reaction conditions, environmentally friendly. researchgate.netnih.govnih.govEnzyme stability and cost, substrate scope limitations.
Direct Synthesis from N₂ Utilizes an abundant and renewable feedstock, potentially highly sustainable. riken.jpRequires development of highly active and stable catalysts, currently in early research stages.

Exploration of New Catalytic Applications and Transformations

The unique chemical properties of the hydrazine moiety in cyclohexylhydrazine hydrochloride suggest its potential use in a variety of catalytic applications. Future research is expected to explore its role in facilitating novel chemical transformations.

As a Ligand in Homogeneous Catalysis: The nitrogen atoms in cyclohexylhydrazine can act as ligands, coordinating with metal centers to form catalysts for various organic reactions. Research into the synthesis and catalytic activity of metal complexes incorporating cyclohexylhydrazine or its derivatives could lead to new catalysts for cross-coupling reactions, hydrogenations, and oxidations.

In Organocatalysis: Hydrazine derivatives can participate in a range of organocatalytic reactions. For example, they can act as nucleophiles in condensation reactions to form hydrazones, which are versatile intermediates in organic synthesis.

Redox Reactions: Hydrazine and its derivatives are well-known reducing agents and can also act as oxidizing agents under specific conditions. researchgate.net The cyclohexyl group can modulate the redox potential of the hydrazine moiety, and future studies may investigate the use of this compound in selective reduction or oxidation reactions.

Advanced Computational Modeling for Predictive Chemistry and Material Design

Computational chemistry and molecular modeling are becoming indispensable tools in modern chemical research. For this compound, these methods can provide valuable insights into its properties and reactivity, guiding experimental work and accelerating the discovery of new applications.

Density Functional Theory (DFT) Studies: DFT calculations can be employed to investigate the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. imist.maresearchgate.net Such studies can help in understanding reaction mechanisms, predicting the outcomes of chemical reactions, and designing new molecules with desired properties. imist.ma For instance, computational analysis has been used to study the reactivity of hydrazine derivatives as corrosion inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can be used to study the behavior of this compound in different environments, such as in solution or at interfaces. This can provide insights into its solvation properties, conformational dynamics, and interactions with other molecules, which is crucial for understanding its role in biological systems or as a component in materials.

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of cyclohexylhydrazine derivatives with their biological activities or other properties. These models can then be used to predict the activity of new, unsynthesized compounds, thereby streamlining the drug discovery or materials design process.

Integration with Flow Chemistry and Automated Synthesis Platforms

Flow chemistry and automated synthesis are revolutionizing the way chemicals are produced, offering advantages in terms of safety, efficiency, and scalability. The integration of this compound synthesis and its subsequent transformations into these platforms is a promising area for future research.

Continuous Flow Synthesis: The synthesis of hydrazine derivatives has been successfully demonstrated using continuous flow technology. bohrium.comrsc.orgrsc.org This approach allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields and purity. rsc.org Flow synthesis can also enable the safe handling of hazardous reagents and intermediates. rsc.org

Automated Library Synthesis: Automated platforms can be used to rapidly synthesize and screen libraries of cyclohexylhydrazine derivatives for various applications. rsc.org This high-throughput approach can significantly accelerate the discovery of new compounds with desired biological activities or material properties. For example, automated multistep synthesis of 2-pyrazolines, which can be derived from hydrazines, has been reported in continuous flow. rsc.org

Process Optimization and Scale-Up: Flow chemistry facilitates the seamless transition from laboratory-scale synthesis to industrial production. The data obtained from small-scale flow experiments can be used to optimize reaction conditions and design larger-scale reactors for the efficient and cost-effective production of this compound and its derivatives. galchimia.com

Investigation of Biological Activities Beyond Traditional Applications (e.g., Enzyme Inhibition, Receptor Modulation)

While the biological activities of many hydrazine derivatives are known, there is significant potential for discovering new therapeutic applications for this compound and its derivatives.

Enzyme Inhibition: Hydrazine derivatives are known to be inhibitors of various enzymes, most notably monoamine oxidase (MAO). nih.gov Future research could explore the potential of cyclohexylhydrazine derivatives as inhibitors of other enzymes implicated in disease, such as cholinesterases or kinases. nih.gov For example, some hydrazine derivatives have been shown to be effective inhibitors of acetylcholinesterase and α-glucosidase. nih.gov

Receptor Modulation: The structural features of this compound could allow it to interact with various biological receptors. Screening of cyclohexylhydrazine derivatives against a panel of receptors could lead to the discovery of new compounds with potential applications in areas such as neuroscience or endocrinology.

Antimicrobial and Anticancer Activity: Hydrazide-hydrazone derivatives have demonstrated a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties. materialsciencejournal.org The synthesis and biological evaluation of novel cyclohexylhydrazine-based hydrazones could yield new therapeutic agents.

Design of Smart Materials and Functional Polymers Incorporating this compound Moieties

The incorporation of this compound or its derivatives into polymer structures can lead to the development of smart materials and functional polymers with unique properties and applications.

Stimuli-Responsive Polymers: The hydrazine moiety can be used as a reactive handle for the post-polymerization modification of polymers. For example, polymers containing hydrazide groups can react with aldehydes to form hydrazone linkages, which can be reversible under certain conditions (e.g., changes in pH). rsc.org This property can be exploited to create stimuli-responsive materials for applications such as drug delivery or sensors.

Functional Polymer Brushes: Hydrazine-functionalized polymer brushes can be grafted onto surfaces to create materials with specific properties. For instance, magnetic nanoparticles functionalized with hydrazine-containing polymer brushes have been developed for the specific enrichment of glycopeptides. rsc.org

Cross-linking Agents: The difunctional nature of hydrazine makes it a potential cross-linking agent for the preparation of hydrogels and other cross-linked polymer networks. The properties of these materials could be tuned by varying the structure of the hydrazine derivative used.

Comprehensive Environmental Risk Assessment and Mitigation Strategies

As with any chemical compound, a thorough understanding of the environmental fate and potential risks of this compound is crucial for its responsible use.

Environmental Fate and Degradation: Research is needed to determine the persistence, mobility, and degradation pathways of this compound in various environmental compartments, including soil and water. Studies on hydrazine and its derivatives have shown that their degradation is influenced by factors such as pH, temperature, oxygen content, and the presence of metal ions and microorganisms. cdc.govosti.govwho.int

Ecotoxicity Studies: Comprehensive ecotoxicological studies are required to assess the potential impact of this compound on aquatic and terrestrial organisms. This includes determining its acute and chronic toxicity to representative species from different trophic levels.

Mitigation Strategies: In the event of an environmental release, effective remediation strategies will be necessary. Research into methods for the degradation and removal of hydrazine derivatives from contaminated soil and water is an important area of investigation. This could include bioremediation approaches using microorganisms capable of degrading these compounds.

Q & A

Q. What are the key physicochemical properties of cyclohexylhydrazine hydrochloride that influence experimental design?

this compound has a molecular weight of 150.65 g/mol and a melting point range of 110–114°C, which necessitates controlled heating during reactions to avoid decomposition . Its hygroscopic nature and UN 3263 classification (corrosive solid) require anhydrous handling and storage in sealed containers under inert conditions . These properties impact solvent selection (e.g., DMSO in flow synthesis) and reaction scalability .

Q. What safety protocols are critical when handling this compound in laboratory settings?

The compound is classified as corrosive (R34) and requires protective gloves, eye/face protection, and fume hoods to mitigate exposure risks . Immediate decontamination with water (15+ minutes for skin/eye contact) and medical consultation are mandatory due to its carcinogenic potential . Storage in locked, dry environments prevents degradation and unintended reactions .

Q. How is this compound typically synthesized, and what purity benchmarks are used in research?

While direct synthesis methods are not detailed in the evidence, the compound is commercially available at 98% purity, often verified via HPLC or LC-MS . Purity is critical for reproducibility in reactions like hydrazone formation, where impurities (e.g., free amines) can alter stoichiometry .

Advanced Research Questions

Q. How does this compound perform in heterocyclic compound synthesis, and what factors explain yield variability?

The compound acts as a nucleophile in forming triazoles (72% yield in flow synthesis) and quinoline hydrazones (53.5% yield) . Yield discrepancies arise from reaction conditions:

Reaction Type Conditions Yield Reference
Triazole synthesisContinuous-flow, DMSO, 1.15 equiv72%
Photocatalytic arylationMeCN, HCl (4.0 equiv), blue LED, 10 h45%
Key factors include solvent polarity, stoichiometric ratios, and catalyst/light source efficiency .

Q. What analytical strategies are effective for characterizing this compound and its derivatives?

  • LC-MS : Used to confirm molecular ions (e.g., [M+H]+ = 166.13 for triazole derivatives) .
  • HPLC : Validates purity and detects impurities (e.g., residual solvents) via retention time alignment .
  • Phosphomolybdic acid (PMA) assay : Adaptable from phenylhydrazine analysis to quantify hydrazine derivatives via colorimetric methods .

Q. How do reaction parameters influence its efficiency in nucleophilic addition or cyclocondensation reactions?

  • Solvent : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity in triazole synthesis .
  • Acid catalysis : HCl (4.0 equiv) promotes protonation of hydrazine, accelerating arylations .
  • Stoichiometry : Excess cyclohexylhydrazine (1.15 equiv) drives reactions to completion in flow systems .

Q. What are the challenges in scaling up reactions involving this compound?

Corrosivity and thermal sensitivity (mp 110–114°C) limit reactor compatibility, favoring flow chemistry over batch processes for heat dissipation and safety . Degradation over long storage periods necessitates fresh batches or stability studies under inert atmospheres .

Q. How does this compound compare to arylhydrazines in catalytic applications?

Cyclohexylhydrazine’s aliphatic structure reduces conjugation, lowering reactivity in electrophilic substitutions compared to arylhydrazines (e.g., phenylhydrazine). However, its steric bulk improves selectivity in hydrazone formation, as seen in quinoline hybrid synthesis .

Methodological Recommendations

  • Yield optimization : Screen HCl concentrations (1.0–4.0 equiv) and light sources (LED vs. UV) for photocatalytic steps .
  • Impurity control : Use LC-MS to monitor byproducts (e.g., cyclohexylamine) from hydrolysis .
  • Safety compliance : Follow OSHA Hazard Communication Standard (29 CFR 1910.1200) for labeling and handling .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Cyclohexylhydrazine hydrochloride
Reactant of Route 2
Cyclohexylhydrazine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.